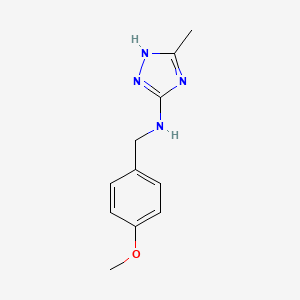

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C11H14N4O/c1-8-13-11(15-14-8)12-7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

CCIVYBGZFIXWCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the condensation of 4-methoxybenzylamine with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis via SNAr reaction (71% yield) is comparable to methods for naphthalene-substituted triazoles (83%) but outperforms bromophenyl analogs (53–73%) .

- Regioselectivity : The methyl group at position 3 (target compound) enhances regioselectivity during synthesis, as seen in similar systems .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The target compound’s logP (2.1) is lower than chlorobenzyl analogs (2.5), suggesting improved solubility over highly lipophilic derivatives .

- pKa : The basic pKa (~10.75) aligns with other triazole amines, favoring ionization at physiological pH, which may enhance target engagement .

Stability and Reactivity

- Metabolic Stability : The methyl group on the triazole core (target compound) may reduce oxidative metabolism compared to unsubstituted analogs, as seen in sulfonamide derivatives .

- Thermal Stability : Unlike azido-nitro derivatives (decomposition ~150°C), the target compound’s stability is likely higher, aligning with methoxybenzyl-substituted systems .

Biological Activity

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzylamine with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid. The reaction is commonly facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that similar triazole compounds demonstrate minimum inhibitory concentrations (MIC) as low as 5 μg/mL against various bacterial strains .

Anticancer Activity

The anticancer properties of triazole derivatives have been documented in various studies. For example, compounds with similar structures have shown promising results against cancer cell lines such as breast cancer (T47D) and lung cancer (A549). The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Triazoles can inhibit cytochrome P450 enzymes crucial for drug metabolism.

- Cellular Pathways : The compound may modulate pathways involved in cell growth and apoptosis.

These interactions suggest a multifaceted mechanism through which the compound exerts its biological effects.

Table 1: Biological Activities of Triazole Derivatives

Case Study: Antibacterial Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated for its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibition compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Multi-step synthesis : Begin with precursor coupling, such as reacting 4-methoxybenzylamine with 3-methyl-1H-1,2,4-triazol-5-amine derivatives. Use aprotic polar solvents (e.g., DMF, DMSO) and catalysts like EDCI for amide bond formation .

- Condition optimization : Control temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to avoid side products .

- Yield improvement : Employ excess reagents for steps with low conversion rates and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H/13C NMR : Identify the methoxybenzyl group (δ ~3.7 ppm for OCH₃; δ ~4.3–4.5 ppm for benzyl CH₂) and triazole protons (δ ~7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole core .

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Q. How can researchers design preliminary biological screening assays for this compound’s antimicrobial or anticancer potential?

- Methodology :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Anticancer screening : Test against NCI-60 cell lines via MTT assays. Prioritize cell lines with high sensitivity to triazole derivatives (e.g., melanoma, breast cancer). Validate selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodology :

- Assay standardization : Replicate protocols under identical conditions (e.g., cell passage number, serum concentration).

- Purity verification : Re-characterize the compound via HPLC (>95% purity) to exclude batch variability .

- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

Q. What strategies can elucidate the compound’s mechanism of action when initial target identification is inconclusive?

- Methodology :

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes (e.g., kinases) or receptors .

- CRISPR-Cas9 knockout : Generate gene knockouts in candidate pathways (e.g., apoptosis regulators) and assess resistance/sensitivity .

- Thermal shift assays : Validate target engagement by measuring protein thermal stability shifts upon compound binding .

Q. How can researchers address discrepancies in spectral data during structural confirmation?

- Methodology :

- X-ray crystallography : Resolve ambiguous NOE correlations or rotational isomers by obtaining a single-crystal structure .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to simplify NMR interpretation of complex splitting patterns .

- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous triazole derivatives .

Q. What methods are recommended for systematic structure-activity relationship (SAR) studies?

- Methodology :

- Scaffold diversification : Synthesize analogs with substituent variations (e.g., halogens, alkyl chains) at the 4-methoxybenzyl or triazole positions .

- In silico modeling : Use QSAR tools (e.g., Schrödinger, MOE) to predict bioactivity cliffs and prioritize high-potential derivatives .

- Free-Wilson analysis : Quantify contributions of individual functional groups to biological activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.